REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Cl.[CH3:15]O>>[ClH:13].[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([O:7][CH3:15])=[O:6] |f:3.4|
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Name
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|
Quantity
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30 g
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Type
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reactant
|
Smiles
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COC1=C(C(=O)O)C=C(C(=C1)N)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 0°
|
Type
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DISSOLUTION
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Details
|
After all the acid dissolves the solution
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Type
|
CUSTOM
|
Details
|
is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |